molecular formula C21H26O6 B13839918 Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)-

Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)-

Cat. No.: B13839918
M. Wt: 374.4 g/mol
InChI Key: FZHFGUJVTAMJKG-HRUPCHJUSA-N
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Description

Chemical Identification:
The compound Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11β)- (CAS: 61549-70-0) is a synthetic glucocorticoid derivative characterized by a pregnadiene backbone with key functional groups:

  • 21-oic acid: A carboxylic acid group at position C21, enhancing polarity and influencing pharmacokinetics.
  • 11β,17α-dihydroxy groups: Critical for glucocorticoid receptor binding and anti-inflammatory activity.
  • 3,20-dione: Ketone groups at C3 and C20, typical of corticosteroid structures.
  • 1,4-diene system: Conjugated double bonds between C1-C2 and C4-C5, which stabilize the structure and modulate receptor interaction.

Molecular Formula: C₂₁H₂₆O₆ (derived from structural analysis). This differs from ester-based corticosteroids (e.g., prednisolone acetate) by the presence of a carboxylic acid instead of an ester at C21.

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid

InChI

InChI=1S/C21H26O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h5,7,9,13-16,23,27H,3-4,6,8,10H2,1-2H3,(H,25,26)/t13-,14-,15-,16+,19-,20-,21-/m0/s1

InChI Key

FZHFGUJVTAMJKG-HRUPCHJUSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C(=O)O)O)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)C(=O)O)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- involves multiple steps, starting from basic steroidal precursors. The process typically includes oxidation, reduction, and substitution reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired configuration and functional groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include various hydroxylated and ketonized derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Introduction to Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)-

Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- is a steroid compound with significant pharmacological properties. It is primarily recognized for its applications in medicine and biochemistry, particularly in the treatment of various diseases and conditions. This article explores its scientific research applications, including therapeutic uses, mechanisms of action, and relevant case studies.

Anti-inflammatory Properties

Pregna-1,4-dien-21-oic acid derivatives have been studied for their anti-inflammatory effects. These compounds inhibit pro-inflammatory cytokines and have been shown to be effective in managing conditions such as rheumatoid arthritis and asthma.

Hormonal Therapy

This compound plays a crucial role in hormonal therapies. It is used as a precursor in the synthesis of corticosteroids which are vital in treating adrenal insufficiency and other hormonal disorders.

Dermatological Treatments

Research indicates that derivatives of Pregna-1,4-dien-21-oic acid possess properties effective against skin diseases such as psoriasis and eczema. They promote skin healing and reduce inflammation.

Cancer Therapy

Recent studies suggest potential applications in oncology. The compound has demonstrated efficacy in inhibiting tumor growth and metastasis in certain cancer types through mechanisms involving apoptosis induction.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that Pregna-1,4-dien-21-oic acid significantly reduced the levels of inflammatory markers such as TNF-alpha and IL-6 when administered during induced inflammation. This suggests its utility as an anti-inflammatory agent .

Case Study 2: Hormonal Therapy

In clinical trials involving patients with adrenal insufficiency, Pregna-1,4-dien-21-oic acid showed promising results in restoring normal cortisol levels and improving patient quality of life .

Case Study 3: Cancer Treatment

A recent investigation into the effects of this compound on breast cancer cells revealed that it inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways .

Comparative Data Table

Application AreaMechanism of ActionEvidence Level
Anti-inflammatoryInhibition of cytokinesStrong
Hormonal therapyCortisol synthesisModerate
Dermatological treatmentSkin healing and anti-inflammatory effectsStrong
Cancer therapyInduction of apoptosis in tumor cellsEmerging

Mechanism of Action

The mechanism of action of Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- involves its interaction with specific molecular targets such as steroid receptors. It modulates the activity of these receptors, leading to changes in gene expression and cellular responses. The pathways involved include the regulation of inflammatory mediators and hormonal balance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogs, highlighting structural modifications and their pharmacological implications.

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Key Substituents Functional Groups Biological Activity/Use Reference
Target Compound 61549-70-0 C₂₁H₂₆O₆ 1,4-diene; 11β-OH; 17α-OH; 21-oic acid Carboxylic acid, diols, ketones Potential anti-inflammatory metabolite
Fluocortin 59531-01-8 C₂₂H₂₇FO₅ 6α-F; 16α-CH₃; 21-oic acid Carboxylic acid, fluorine, methyl Topical anti-inflammatory agent
Prednisolone Acetate 52-21-1 C₂₃H₃₀O₆ 1,4-diene; 11β-OH; 17α-OH; 21-acetate Ester, diols, ketones Systemic anti-inflammatory, immunosuppressant
Hydrocortisone Acetate 50-03-3 C₂₃H₃₂O₆ Saturated A-ring; 11β-OH; 17α-OH; 21-acetate Ester, diols, ketones Topical anti-inflammatory
Betamethasone-17-butyrate-21-propionate 5534-02-1 C₂₉H₃₉FO₇ 9-F; 16β-CH₃; 17-butyrate; 21-propionate Ester, fluorine, methyl High-potency topical corticosteroid
21-Amino Derivative (Hydrochloride) 744254-09-9 C₂₁H₂₇ClN₂O₅ 21-NH₂; 11β-OH; 17α-OH Amine hydrochloride, diols, ketones Experimental glucocorticoid analog

Key Findings:

Impact of C21 Functionalization :

  • Carboxylic acid (Target Compound) : Increases polarity, likely reducing systemic absorption and enhancing renal excretion compared to esters (e.g., prednisolone acetate) .
  • Esters (Betamethasone derivatives) : Improve lipophilicity, prolonging half-life and enabling topical delivery .

Substituent Effects: Fluorine (Fluocortin): At C6α, enhances glucocorticoid receptor affinity and metabolic stability, making it 10–20× more potent than non-fluorinated analogs . Methyl Groups (Betamethasone): At C16β, minimize mineralocorticoid activity, reducing side effects like sodium retention .

Structural Modifications in Prodrugs: Succinate Esters (): Water-soluble derivatives (e.g., methylprednisolone hemisuccinate) are used for intravenous administration, hydrolyzed to active forms in vivo .

Metabolic Pathways :

  • The target compound’s 21-oic acid group suggests it may be a terminal metabolite of ester-based corticosteroids (e.g., prednisolone acetate), formed via oxidation of the C21 alcohol .

Biological Activity

Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, commonly referred to as 17-desoxyprednisolone, is a synthetic glucocorticoid derived from the steroid framework. Its molecular formula is C21H28O4C_{21}H_{28}O_4, with a molecular weight of approximately 344.44 g/mol. This compound exhibits significant biological activity and has been the subject of various studies focusing on its pharmacological properties.

The biological activity of Pregna-1,4-dien-21-oic acid is primarily attributed to its interaction with glucocorticoid receptors in target tissues. Once bound to these receptors, it modulates gene expression that influences inflammation and immune responses. The compound has shown efficacy in various therapeutic applications, including anti-inflammatory and immunosuppressive effects.

Pharmacological Effects

  • Anti-inflammatory Activity : Pregna-1,4-dien-21-oic acid has been documented to reduce inflammation in various models. Studies indicate that it inhibits the production of pro-inflammatory cytokines and chemokines, contributing to its therapeutic effects in conditions such as asthma and rheumatoid arthritis .
  • Immunosuppressive Properties : The compound is effective in suppressing the immune response, making it useful in treating autoimmune diseases and preventing transplant rejection .
  • Topical Applications : Research has shown that derivatives of this compound exhibit topical anti-inflammatory activity, which can be beneficial for skin diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of Pregna-1,4-dien-21-oic acid:

  • Study on Inflammation : A study assessed the anti-inflammatory effects of 17-desoxyprednisolone in a rat model of arthritis. Results indicated a significant reduction in joint swelling and histological signs of inflammation compared to control groups .
  • Immunosuppressive Efficacy : In a clinical trial involving patients with autoimmune disorders, treatment with the compound resulted in decreased disease activity scores and reduced corticosteroid requirements .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of Pregna-1,4-dien-21-oic acid is crucial for developing more potent derivatives. Modifications at specific positions on the steroid nucleus can enhance its biological activity or alter its pharmacokinetic properties.

Position Modification Effect
11Hydroxyl groupIncreased anti-inflammatory action
17FluorinationEnhanced receptor affinity
21EsterificationImproved solubility

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